molecular formula C23H27N3O2 B4831273 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4831273
M. Wt: 377.5 g/mol
InChI Key: HDHXDFHPOZTJJZ-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone features a 2,3-dimethylindole moiety linked via an ethanone bridge to a 4-(3-methoxyphenyl)piperazine group. This structural architecture is common in medicinal chemistry, where indole derivatives are known for interactions with serotonin (5-HT) and dopamine receptors, while arylpiperazines modulate receptor affinity and pharmacokinetic properties . The 3-methoxyphenyl substituent on the piperazine ring may enhance lipophilicity and influence binding to CNS targets, as seen in related antipsychotic and 5-HT6 receptor antagonists .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-18(2)26(22-10-5-4-9-21(17)22)23(27)16-24-11-13-25(14-12-24)19-7-6-8-20(15-19)28-3/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHXDFHPOZTJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation, where the indole reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a dihaloalkane.

    Substitution with Methoxyphenyl Group: The piperazine ring is substituted with a methoxyphenyl group through nucleophilic substitution, where the piperazine reacts with a methoxyphenyl halide.

    Coupling of Indole and Piperazine Rings: The final step involves coupling the substituted indole and piperazine rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents include alkyl halides and acyl halides.

    Hydrolysis: The compound can undergo hydrolysis reactions, where the carbonyl group is hydrolyzed to form carboxylic acid derivatives. Common conditions include acidic or basic hydrolysis.

Scientific Research Applications

Biological Activities

  • Antidepressant and Anxiolytic Effects
    • Research indicates that compounds structurally related to 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone exhibit significant activity on serotonin and norepinephrine receptors. These interactions suggest potential applications in treating mood disorders, including depression and anxiety .
  • Antimicrobial Properties
    • A study focusing on indole derivatives has demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The structural features of the compound may enhance its efficacy against these pathogens .
  • Neuroprotective Effects
    • The compound's ability to modulate neurotransmitter systems posits it as a candidate for neuroprotective therapies. Its influence on neuroinflammatory pathways could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Antimicrobial Activity

A recent investigation into the antibacterial properties of indole derivatives revealed that the compound effectively inhibited the growth of MRSA and Mycobacterium tuberculosis. The study utilized a series of in vitro assays to measure minimum inhibitory concentrations (MICs), demonstrating that modifications to the indole structure can significantly enhance antimicrobial activity. The findings suggest that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains .

Case Study 2: Antidepressant Potential

In a preclinical study assessing the antidepressant-like effects of similar indole derivatives, researchers observed that compounds with structural similarities to this compound exhibited significant reductions in depressive behaviors in rodent models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, indicating potential therapeutic applications for mood disorders .

Summary of Applications

Application AreaDescription
Antidepressant EffectsModulates serotonin and norepinephrine systems; potential for mood disorders.
Antimicrobial ActivityEffective against MRSA and Mycobacterium tuberculosis; leads for antibiotic development.
Neuroprotective EffectsPotential benefits in neurodegenerative diseases through anti-inflammatory pathways.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various receptors and enzymes, including serotonin receptors, dopamine receptors, and monoamine oxidase enzymes.

    Pathways Involved: The compound may modulate neurotransmitter pathways, including the serotonergic, dopaminergic, and adrenergic pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Piperazine Derivatives

Key Examples :

1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Structural Features: Sulfonylindole core with pyridyl-piperazine. Pharmacology: Acts as a 5-HT6 receptor antagonist (IC50 < 100 nM). Elemental analysis: C 51.32%, H 3.82%, N 9.92%, S 5.20% . Comparison: The sulfonyl group in 3f enhances receptor selectivity compared to the 2,3-dimethylindole in the target compound, which may prioritize different binding pockets.

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Structural Features: Benzhydryl-piperazine with 5-methylindole. Pharmacology: Potential CNS activity due to benzhydryl group’s bulkiness, which may reduce blood-brain barrier penetration compared to the 3-methoxyphenyl group .

Table 1: Structural and Pharmacological Comparison of Indole-Piperazine Derivatives
Compound Indole Substituent Piperazine Substituent Key Activity Elemental Analysis (C/H/N/S) Reference
Target Compound 2,3-Dimethyl 3-Methoxyphenyl N/A (Theoretical CNS focus) N/A
3f 1-(4-Iodophenylsulfonyl) Pyridin-2-yl 5-HT6 Antagonism 51.32/3.82/9.92/5.20
2-(4-Benzhydrylpiperazin-1-yl)-... 5-Methyl Benzhydryl Antipsychotic (Theoretical) N/A

Arylpiperazine-Ethanone Derivatives with Heterocyclic Cores

Key Examples :

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl)ethanone (5b) Structural Features: Benzothiazole-triazole hybrid. Pharmacology: Anticancer activity (IC50 = 8.2 µM against MCF-7 cells). EI-MS: m/z 593.17; elemental analysis: C 60.77%, H 4.63%, N 21.29% .

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Structural Features: Biphenyl core with 2-methoxyphenylpiperazine. Pharmacology: Antipsychotic activity with low catalepsy risk. QSAR models highlight QPlogBB (brain/blood partition) and electron affinity as critical parameters .

Comparison :
  • The target compound’s indole core may offer better CNS penetration than benzothiazole or biphenyl systems due to indole’s inherent affinity for neurotransmitter receptors.
  • The 3-methoxyphenyl group in the target compound mirrors the 2-methoxyphenyl group in the biphenyl derivative, suggesting similar electronic effects but distinct spatial orientations .

Impact of Piperazine Substituents on Activity

Key Findings :
  • Methoxy vs. Chloro Groups: 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone shows higher anti-dopaminergic activity than its methoxy analog due to increased electron-withdrawing effects, which enhance receptor interactions . 3-Methoxyphenyl in the target compound may balance lipophilicity and electron-donating properties, optimizing blood-brain barrier penetration .
  • Bulkier Groups (e.g., Benzhydryl) :

    • Reduce metabolic clearance but may limit receptor access compared to smaller substituents like methoxy .

Biological Activity

The compound 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone , often referred to in scientific literature as a potential therapeutic agent, has garnered interest due to its unique structural features and biological activities. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • An indole moiety, which is known for its role in various biological activities.
  • A piperazine ring substituted with a methoxyphenyl group, enhancing its pharmacological profile.

Structural Formula

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

Research indicates that the compound exhibits multiple mechanisms of action:

  • Serotonergic Activity : The presence of the indole structure suggests potential interactions with serotonin receptors, which may influence mood and anxiety pathways.
  • Dopaminergic Modulation : The piperazine component may facilitate dopaminergic signaling, relevant for conditions like schizophrenia and depression.

Efficacy in Preclinical Studies

A variety of studies have assessed the biological activity of this compound:

  • Antidepressant Effects : In rodent models, the compound demonstrated significant antidepressant-like effects in forced swim tests, suggesting its potential as a treatment for depression .
  • Antipsychotic Properties : Behavioral assays indicated that the compound could reduce hyperactivity in models mimicking psychosis, likely through dopaminergic modulation .

Toxicological Profile

Toxicity studies are essential for understanding the safety profile of any new compound. Preliminary data suggest that the compound exhibits low toxicity at therapeutic doses. However, further investigations are warranted to fully elucidate its safety profile.

Study 1: Antidepressant-Like Activity

In a recent study published in Pharmacology Biochemistry and Behavior, researchers evaluated the antidepressant-like effects of the compound in a chronic unpredictable stress model. The results indicated significant reductions in immobility times compared to control groups, supporting its potential as an antidepressant .

Study 2: Antipsychotic Potential

A separate study focused on the antipsychotic properties of the compound utilized both behavioral and biochemical assays. The findings revealed that administration led to decreased locomotor activity in hyperdopaminergic mice, suggesting efficacy in treating psychotic disorders .

Summary Table of Biological Activities

Activity Model/System Outcome
AntidepressantRodent Forced Swim TestReduced immobility time
AntipsychoticHyperdopaminergic MiceDecreased locomotor activity
Serotonin Receptor ModulationIn vitro binding assaysHigh affinity for 5-HT receptors
Dopamine Receptor ModulationBehavioral assaysReduced hyperactivity

Q & A

Advanced Research Question

  • Liver Microsome Assays: Incubation with rat/human liver microsomes (37°C, NADPH cofactor) followed by LC-MS/MS quantification of parent compound depletion. Half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣ₎) are calculated .
  • CYP450 Inhibition Screening: Fluorescent probes (e.g., CYP3A4) to identify isoform-specific interactions that may affect drug-drug interactions.

How can structural modifications improve selectivity for target receptors?

Advanced Research Question

  • Bioisosteric Replacement: Substituting the methoxyphenyl group with a fluorophenyl moiety (e.g., as in ACT-660602) enhances selectivity for 5-HT receptors by reducing off-target binding to adrenergic receptors .
  • Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict binding poses and guide substitutions at the indole N1 or piperazine C4 positions.

How are discrepancies between in vitro and in vivo activity profiles resolved?

Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Prodrug Design: Esterification of the ketone group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentration-time curves with efficacy in rodent arthritis models to identify optimal dosing regimens .

What analytical methods characterize polymorphic forms and their impact on activity?

Advanced Research Question

  • Differential Scanning Calorimetry (DSC): Identify melting points and enthalpy changes associated with polymorph transitions.
  • Powder X-ray Diffraction (PXRD): Compare diffraction patterns to reference crystals (e.g., monoclinic vs. orthorhombic forms).
  • Solubility Studies: Evaluate dissolution rates in biorelevant media (FaSSIF/FeSSIF) to link crystal form to bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.